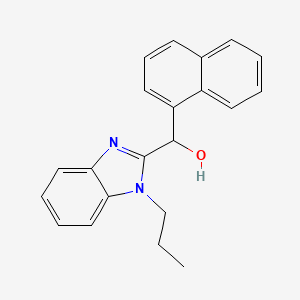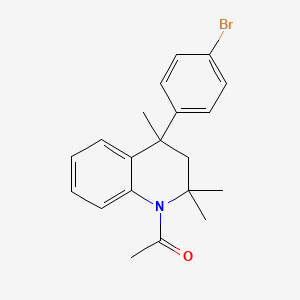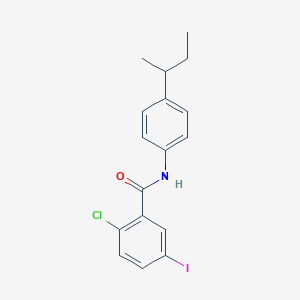
2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole, also known as MPPI, is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This compound has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs.
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity in vitro and in vivo, making it a safe candidate for biological applications. In addition, this compound has been shown to exhibit good solubility in organic solvents, which is important for its use in organic electronics. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is its high thermal stability, which makes it suitable for use in high-temperature processes such as organic vapor phase deposition (OVPD). In addition, this compound has been shown to exhibit good film-forming properties, which is important for its use in thin-film devices. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale applications.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole. One potential direction is the development of new synthesis methods to reduce the cost of this compound production. Another direction is the investigation of this compound as a potential material for organic bioelectronics, which involves the integration of organic materials with biological systems. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and imaging.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research for its potential applications in various fields. Its synthesis method has been optimized to yield high purity and yield, and it has been extensively studied for its potential as an anticancer agent and as a building block for the development of organic electronics. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole involves the reaction of 4-methylbenzaldehyde with 4-phenoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 4-bromoaniline and copper(I) iodide to yield this compound. This synthesis method has been optimized to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has been extensively studied for its potential applications in various fields, including optoelectronics, organic semiconductors, and biological systems. In optoelectronics, this compound has been used as a building block for the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In organic semiconductors, this compound has been used as a p-type semiconductor material in the development of organic solar cells and organic thin-film transistors (OTFTs). In biological systems, this compound has been investigated for its potential as an anticancer agent and as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N2O2/c1-24-12-14-27(15-13-24)34-35-32(25-16-20-30(21-17-25)37-28-8-4-2-5-9-28)33(36-34)26-18-22-31(23-19-26)38-29-10-6-3-7-11-29/h2-23H,1H3,(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQCFRIIUPTOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5063324.png)


![N-{2-[(3-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide hydrobromide](/img/structure/B5063341.png)
![5-bromo-2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5063347.png)
![N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5063351.png)
![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5063358.png)

![1-(4-methoxy-3-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}phenyl)ethanone](/img/structure/B5063366.png)
![N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5063376.png)



![3-[4-(3-bromophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5063417.png)